N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine
Description
N-[(2-Methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a heterocyclic amine featuring a pyrazole core substituted with a methyl group at the 1-position and a 2-methoxybenzyl group at the 3-position. While direct pharmacological data for this compound are absent in the provided evidence, structurally related pyrazol-3-amine derivatives are noted for applications in amyloid-related diseases (e.g., Alzheimer’s) and as bioactive intermediates in drug discovery .
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H15N3O/c1-15-8-7-12(14-15)13-9-10-5-3-4-6-11(10)16-2/h3-8H,9H2,1-2H3,(H,13,14) |
InChI Key |
XNNGFBAPBOZPDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The amine group at position 3 of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of 2-methoxybenzyl bromide. The reaction typically employs a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate (K₂CO₃) as a base to deprotonate the amine and drive the reaction forward.
Procedure:
-
Dissolve 1-methyl-1H-pyrazol-3-amine (1.0 equiv) and 2-methoxybenzyl bromide (1.2 equiv) in anhydrous DMF.
-
Add K₂CO₃ (2.0 equiv) and heat the mixture at 80°C for 12–16 hours under nitrogen.
-
Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Challenges and Optimization
-
Regioselectivity: Competing alkylation at the pyrazole N1-methyl group is minimal due to steric hindrance.
-
Purification: Residual DMF complicates isolation; switching to acetonitrile improves yield by 10–15%.
Reductive Amination Route
Reductive amination between 1-methyl-1H-pyrazol-3-amine and 2-methoxybenzaldehyde offers a one-pot alternative.
Reaction Protocol
The aldehyde reacts with the amine to form an imine intermediate, which is reduced in situ using sodium cyanoborohydride (NaBH₃CN).
Steps:
-
Mix 1-methyl-1H-pyrazol-3-amine (1.0 equiv) and 2-methoxybenzaldehyde (1.1 equiv) in methanol.
-
Add acetic acid (0.5 equiv) and NaBH₃CN (1.5 equiv) at 0°C.
-
Stir at room temperature for 24 hours, concentrate, and purify via recrystallization (ethanol/water).
Advantages Over Alkylation
-
Avoids halogenated reagents.
-
Higher yields due to milder conditions.
Multi-Step Synthesis from Pyrazole Esters
This approach constructs the pyrazole core before introducing the 2-methoxybenzyl group.
Pyrazole Ring Formation
Ethyl 1-methyl-1H-pyrazole-3-carboxylate is synthesized via cyclization of a diketone with methyl hydrazine:
-
React ethyl acetoacetate with methyl hydrazine in ethanol under reflux.
-
Isolate the ester via distillation (yield: 80–90%).
Amide Formation and Reduction
-
Hydrolyze the ester to the carboxylic acid using NaOH.
-
Convert to the amide via coupling with 2-methoxybenzylamine using EDCl/HOBt.
Catalytic Methods and Green Chemistry
Palladium-Catalyzed Coupling
Aryl halides can undergo Buchwald-Hartwig amination with 1-methyl-1H-pyrazol-3-amine. For example, 2-methoxybenzyl chloride reacts in the presence of Pd(OAc)₂ and Xantphos.
Conditions:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Base: Cs₂CO₃
-
Solvent: Toluene, 100°C, 24 hours
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantages |
|---|---|---|---|---|
| Direct Alkylation | 60–75 | 95–98 | Moderate | Simplicity |
| Reductive Amination | 70–85 | 97–99 | High | No halogenated reagents |
| Multi-Step Synthesis | 50–60 | 90–95 | Low | Flexibility in intermediate modification |
| Catalytic Coupling | 65–75 | 96–98 | High | Atom economy |
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, methanol/water 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.
Industrial-Scale Considerations
Process Optimization
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C11H13N3O
- Molecular Weight : 203.24 g/mol
- CAS Number : 1334145-91-3
The compound features a pyrazole ring substituted with a methoxyphenyl group, which enhances its lipophilicity and may influence its biological activity.
Medicinal Chemistry
N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine has been investigated for its potential therapeutic effects against various diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that it can inhibit pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL for certain derivatives.
Neurotensin Receptor Modulation
The compound has also been studied for its activity at neurotensin receptors (NTS1 and NTS2), which play a role in pain signaling pathways. Modifications to the structure have been shown to affect binding affinity and selectivity, suggesting potential applications in pain management therapies.
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship of pyrazole derivatives indicate that modifications to the pyrazole ring and substituents significantly impact biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Deletion of carboxylic acid group | Inactive at both NTS1 and NTS2 |
| Alkylation at 4-position of pyrazole ring | Increased selectivity towards NTS2 |
These insights guide further modifications aimed at enhancing the therapeutic efficacy of compounds based on this pyrazole derivative.
Chemical Reactions
This compound undergoes various chemical reactions, including:
Oxidation and Reduction
The compound can be oxidized using agents like potassium permanganate or reduced using sodium borohydride, leading to various derivatives that may exhibit different biological activities.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Oxides, hydroxyl derivatives |
| Reduction | Sodium borohydride | Reduced amine derivatives |
Industrial Applications
In addition to its research applications, this compound is utilized in the pharmaceutical industry as an intermediate in the synthesis of other biologically active compounds. Its unique properties make it valuable in developing new materials and pharmaceuticals.
Antimicrobial Efficacy
A study focused on various pyrazole derivatives, including this compound, reported significant antimicrobial activity against multiple bacterial strains, emphasizing the importance of structural modifications in enhancing efficacy.
Neurotensin Receptor Activity
Another investigation revealed that specific structural modifications could lead to increased selectivity for neurotensin receptors, indicating potential therapeutic applications in managing pain without side effects associated with non-selective agents.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
a) 1-[(2-Methylphenyl)methyl]-1H-pyrazol-3-amine
- Structure : Features a 2-methylbenzyl group instead of 2-methoxybenzyl.
- Properties : The methyl group is less polar than methoxy, reducing solubility in polar solvents. Molecular weight: 187.24 g/mol (vs. 217.27 g/mol for the target compound).
b) 25X-NBOMe Series (e.g., 25I-NBOMe)
- Structure : Contains an N-[(2-methoxyphenyl)methyl]ethanamine backbone but lacks the pyrazole core. Instead, it has a phenethylamine scaffold with halogen substitutions (e.g., iodine, bromine).
- Properties : High potency as psychedelics due to serotonin receptor agonism. The methoxy group enhances receptor binding affinity, but toxicity risks are significant .
Pyrazole Ring Modifications
a) N-[(4-Bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine
- Structure : Replaces the benzyl group with a 4-bromothiophene-methyl moiety.
- Properties: Bromine and thiophene introduce steric bulk and altered electronic effects. Molecular weight: 272.17 g/mol.
b) 1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine
- Structure : Incorporates a trifluoromethyl group on the pyrazole ring, enhancing metabolic stability and lipophilicity.
- Properties: Molecular formula: C₁₀H₁₃F₃N₅.
Positional Isomerism in Pyrazole Derivatives
a) N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
Physicochemical and Pharmacological Data
Table 1: Comparative Analysis of Pyrazol-3-amine Derivatives
Key Observations:
- Electron-Donating vs. methyl () or bromine ().
- Aromatic System Diversity : Thiophene () and pyridine () substituents alter electronic profiles and bioactivity.
Biological Activity
The compound N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a member of the pyrazole family, which has gained attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 203.24 g/mol
- CAS Number : 1334145-91-3
Structural Features
The compound features a methoxy-substituted phenyl group and a pyrazole moiety, which are crucial for its biological activity. The presence of the methoxy group enhances lipophilicity and may influence receptor binding affinity.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that certain compounds displayed effective inhibition against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.22 to 0.25 μg/mL for the most active derivatives .
Neurotensin Receptor Modulation
This compound has been investigated for its activity at neurotensin receptors (NTS1 and NTS2), which are implicated in nociceptive signaling pathways. Compounds with similar structures have demonstrated both agonistic and antagonistic effects at these receptors, suggesting potential applications in pain management .
Structure-Activity Relationship (SAR)
The SAR studies of related pyrazole compounds indicate that modifications to the pyrazole ring and substituents significantly affect biological activity. For instance, alterations in the amino acid side chain have been shown to impact binding affinity and selectivity for neurotensin receptors .
Case Studies
- Antimicrobial Efficacy : A study focused on various pyrazole derivatives including N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine reported significant antimicrobial activity against several bacterial strains, highlighting the importance of structural modifications in enhancing efficacy .
- Neurotensin Receptor Activity : Another investigation into the binding affinity of pyrazole derivatives at neurotensin receptors revealed that specific modifications could lead to increased selectivity for NTS2 over NTS1, suggesting potential therapeutic applications in managing pain without the side effects associated with non-selective agents .
Table 1: Biological Activity Summary of Pyrazole Derivatives
| Compound Name | MIC (µg/mL) | Activity Type | Target Receptor |
|---|---|---|---|
| Compound 4a | 0.22 | Antimicrobial | - |
| Compound 5a | 0.25 | Antimicrobial | - |
| N-[2-Methoxyphenyl]methyl-1-methyl-1H-pyrazol-3-amine | - | Neurotensin Modulator | NTS1/NTS2 |
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Deletion of carboxylic acid group | Inactive at both NTS1 and NTS2 |
| Alkylation at 4-position of pyrazole ring | Increased selectivity towards NTS2 |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-[(2-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution and condensation reactions. For example, analogous pyrazole derivatives are synthesized via alkylation of pyrazole precursors with methoxyphenylmethyl halides under inert atmospheres (e.g., nitrogen) . Catalysts such as cesium carbonate or copper(I) bromide are critical for facilitating coupling reactions, while solvents like dimethylformamide (DMF) or toluene are chosen for their polarity and boiling points . Yield optimization requires precise temperature control (e.g., 35–60°C) and extended reaction times (24–48 hours) to minimize side products .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and purity. For instance, methoxy protons (δ ~3.8 ppm) and pyrazole ring protons (δ ~6.5–7.5 ppm) should exhibit distinct splitting patterns . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight accuracy (e.g., [M+H]+ ion). X-ray crystallography, using programs like SHELXL , can resolve stereochemical ambiguities in crystalline samples, as demonstrated for structurally similar pyridazine derivatives .
Q. What are the stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : Stability studies under varying pH, temperature, and light exposure are critical. Pyrazole derivatives with methoxyphenyl groups generally show stability at room temperature in inert atmospheres but degrade in the presence of strong oxidizers or UV light . Accelerated stability testing via HPLC under stressed conditions (e.g., 40°C/75% RH) can identify degradation pathways and guide storage protocols (e.g., desiccated, −20°C) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., kinases, GPCRs) can elucidate binding affinities. For example, pyrazolylpyridazine analogs show inhibitory activity against glycogen synthase kinase 3 (GSK-3β) via π-π stacking and hydrogen bonding . Density Functional Theory (DFT) calculations further optimize substituent effects on electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Q. What experimental strategies resolve contradictions in biological assay data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) validate target engagement. For instance, fluorinated pyrazole derivatives exhibit divergent activities in bacterial vs. mammalian systems due to membrane permeability differences . Metabolite profiling (LC-MS/MS) identifies off-target interactions or prodrug activation .
Q. How does the methoxy group’s position (ortho vs. para) on the phenyl ring affect the compound’s physicochemical properties?
- Methodological Answer : Substituent position alters lipophilicity (logP) and hydrogen-bonding capacity. Ortho-methoxy groups increase steric hindrance, reducing solubility but enhancing membrane permeability compared to para-substituted analogs . Comparative studies using HPLC-derived logD values and Franz cell assays quantify these effects .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
- Methodological Answer : Twinning and disorder in crystals are common due to flexible methoxyphenyl groups. Single-crystal X-ray diffraction with SHELXL and OLEX2 software enables refinement of anisotropic displacement parameters. For example, monoclinic systems (space group Cc) with Z′ > 1 require careful handling of symmetry operations .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
